molecular formula C5H10BrCl B104276 1-Bromo-5-chloropentane CAS No. 54512-75-3

1-Bromo-5-chloropentane

Cat. No.: B104276
CAS No.: 54512-75-3
M. Wt: 185.49 g/mol
InChI Key: PHHNNDKXQVKJEP-UHFFFAOYSA-N
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Description

1-Bromo-5-chloropentane is an organic compound with the molecular formula C5H10BrCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of both bromine and chlorine atoms attached to a pentane chain, making it a versatile reagent in various chemical reactions .

Mechanism of Action

Target of Action

1-Bromo-5-chloropentane is a chemical compound used primarily as an intermediate in organic syntheses . The primary targets of this compound are the reactants in these syntheses.

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is being used in. As a halogenated alkane, it can participate in various types of organic reactions, including substitution and elimination reactions . The bromine and chlorine atoms can act as leaving groups, making the compound reactive towards nucleophiles.

Biochemical Pathways

It is used in the synthesis of novel tetrathiafulvalenophanes , but the specific biochemical pathways affected by these compounds would depend on their structure and function.

Pharmacokinetics

It is a liquid at room temperature with a density of 1.408 g/mL at 25 °C . Its boiling point is 210-212 °C , suggesting that it could potentially be volatile and may be absorbed through inhalation.

Result of Action

The result of this compound’s action is the formation of new organic compounds in the reactions it participates in. In a biological context, it could potentially cause irritation to the skin, eyes, and respiratory system

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, temperature, and pressure. It should be used in a well-ventilated area to prevent the buildup of vapors . Contact with moisture should be avoided . It is also classified as a combustible liquid , so it should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloropentane can be synthesized through the halogenation of pentane. One common method involves the reaction of 1,5-pentanediol with hydrobromic acid and hydrochloric acid. The reaction proceeds as follows: [ \text{HO-(CH}_2\text{)}_5\text{-OH} + \text{HBr} + \text{HCl} \rightarrow \text{Br-(CH}_2\text{)}_5\text{-Cl} + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the direct halogenation of pentane using bromine and chlorine gases under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloropentane undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. For example, reaction with sodium hydroxide can yield 5-chloropentanol. [ \text{Br-(CH}_2\text{)}_5\text{-Cl} + \text{NaOH} \rightarrow \text{HO-(CH}_2\text{)}_5\text{-Cl} + \text{NaBr} ]

  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can produce 1-chloropent-1-ene. [ \text{Br-(CH}_2\text{)}_5\text{-Cl} + \text{KOtBu} \rightarrow \text{CH}_2\text{=CH-(CH}_2\text{)}_3\text{-Cl} + \text{KBr} ]

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium hydroxide, sodium methoxide.

    Bases for Elimination: Potassium tert-butoxide, sodium ethoxide.

Major Products:

  • 5-Chloropentanol
  • 1-Chloropent-1-ene

Scientific Research Applications

1-Bromo-5-chloropentane is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    1-Bromo-4-chlorobutane: Similar structure but with a shorter carbon chain.

    1,5-Dibromopentane: Contains two bromine atoms instead of one bromine and one chlorine.

    1,5-Dichloropentane: Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness: 1-Bromo-5-chloropentane is unique due to the presence of both bromine and chlorine atoms on a pentane chain, providing distinct reactivity patterns compared to compounds with only bromine or chlorine atoms. This dual halogenation allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

1-bromo-5-chloropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10BrCl/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHNNDKXQVKJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068960
Record name Pentane, 1-bromo-5-chloro-
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Molecular Weight

185.49 g/mol
Source PubChem
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CAS No.

54512-75-3
Record name 1-Bromo-5-chloropentane
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Record name 1-Bromo-5-chloropentane
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Record name 1-Bromo-5-chloropentane
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Record name Pentane, 1-bromo-5-chloro-
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Record name 1-bromo-5-chloropentane
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Record name 1-BROMO-5-CHLOROPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-bromo-5-chloropentane in the context of the provided research?

A1: In the provided research, this compound serves as a key building block for synthesizing more complex molecules. Specifically, it acts as an asymmetric alkylating reagent, enabling the introduction of a pentyl chain with two different halogen functionalities at each end []. This unique structure makes it particularly useful for creating heteroglycoclusters, complex molecules with multiple sugar units attached to a central scaffold []. Additionally, it's used in the synthesis of 6-chloro-1-hexene and 8-chloro-1-octene via alkylation reactions with allylmagnesium bromide [].

Q2: How does the asymmetric nature of this compound contribute to the synthesis of heteroglycoclusters?

A2: The presence of both bromine and chlorine atoms on the pentyl chain allows for a two-step modification process. First, this compound reacts with a p-t-butylcalix[4]arene derivative, introducing the pentyl chain onto the scaffold []. The bromine atom is then selectively replaced with an azide group, which serves as a handle for further chemical reactions, particularly click chemistry with propargyl glycosides []. This selective modification is crucial for attaching different sugar units to the calixarene core, ultimately building the desired heteroglycocluster.

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